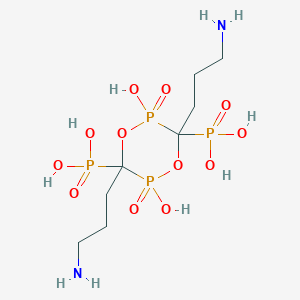
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) is a complex organophosphorus compound It features a unique structure with multiple functional groups, including aminopropyl, dihydroxy, and phosphonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) typically involves multi-step organic synthesis. The process begins with the preparation of the core dioxadiphosphinane structure, followed by the introduction of aminopropyl and phosphonic acid groups. Common reagents used in these steps include phosphorus oxychloride, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially forming phosphine derivatives.
Substitution: The aminopropyl groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as flame retardants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) involves its interaction with molecular targets through its functional groups. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphonic acid groups can chelate metal ions. These interactions can modulate the activity of enzymes or alter the properties of materials.
Vergleich Mit ähnlichen Verbindungen
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) derivatives
Uniqueness: The uniqueness of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and interactions. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in various applications.
Eigenschaften
Molekularformel |
C8H22N2O12P4 |
|---|---|
Molekulargewicht |
462.16 g/mol |
IUPAC-Name |
[3,6-bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H22N2O12P4/c9-5-1-3-7(23(11,12)13)21-26(19,20)8(4-2-6-10,24(14,15)16)22-25(7,17)18/h1-6,9-10H2,(H,17,18)(H,19,20)(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
IHJGHFNHGWYWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1(OP(=O)(C(OP1(=O)O)(CCCN)P(=O)(O)O)O)P(=O)(O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


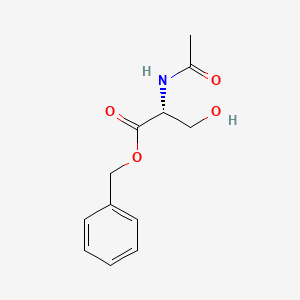
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
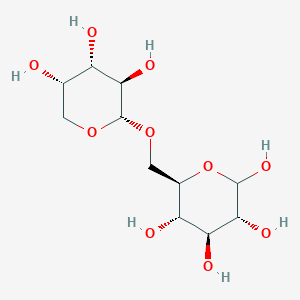
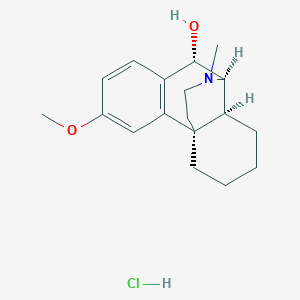
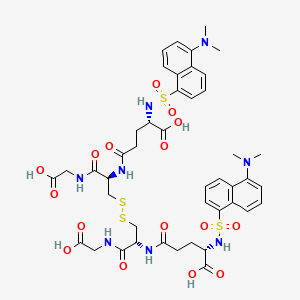
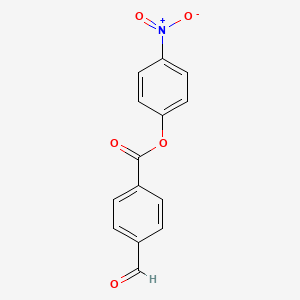
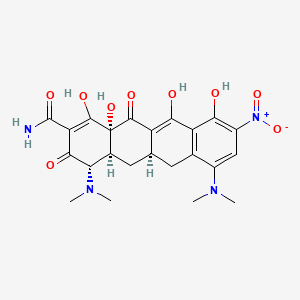
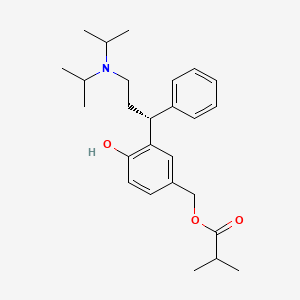

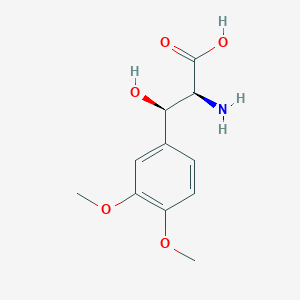
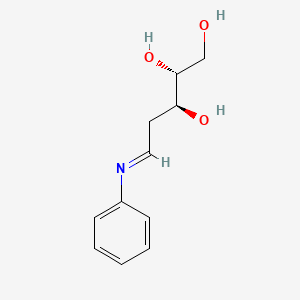
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
